2,4-Dimethyl-2'-methoxybenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

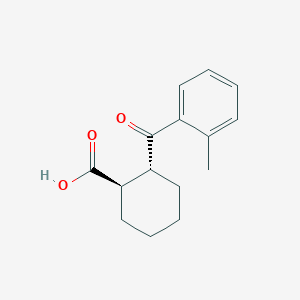

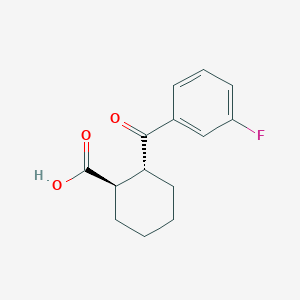

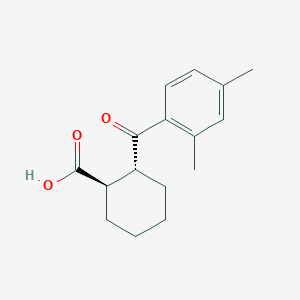

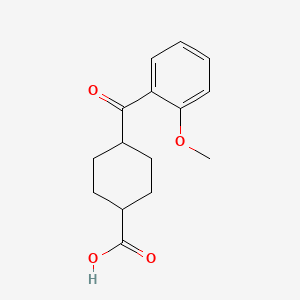

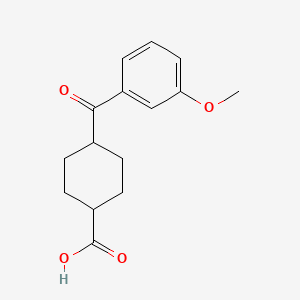

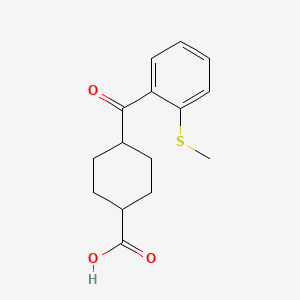

“2,4-Dimethyl-2’-methoxybenzophenone” is an organic compound . It is a derivative of benzophenone with two methyl groups on the benzene ring and a methoxy group on the phenone.

Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-2’-methoxybenzophenone” consists of a central carbon atom attached to two aryl groups . The exact 3D structure is not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Catalysis

Synthesis of 2-Hydroxy-4-methoxybenzophenone : Research demonstrates the synthesis of 2-Hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone and dimethyl sulfate, using N-octyldiethanolamine borate as a catalyst. This process shows a high yield and purity, indicating the efficiency of this method in synthesizing derivatives of 2,4-Dimethyl-2'-methoxybenzophenone (Li Bin-dong, 2005).

Microwave-Assisted Synthesis : Another approach involves synthesizing 2-Hydroxy-4-methoxybenzophenone under microwave conditions, offering advantages like reduced reaction time and increased yield compared to conventional methods (Zhou Xiao-yuan, 2010).

Environmental Analysis

- Detection in Water Samples : A study on the determination of hydroxylated benzophenone UV absorbers, including 2,4-Dimethyl-2'-methoxybenzophenone, in environmental water samples has been conducted. This research emphasizes the significance of monitoring these compounds due to their widespread use and potential environmental impact (N. Negreira et al., 2009).

Polymer Chemistry

- Diffusion in Polyolefins : The diffusion of various benzophenone derivatives, including 2,4-Dimethyl-2'-methoxybenzophenone, in saturated polyolefins was studied. This research provides insights into the interactions between these compounds and polymers, which is crucial for applications like plastic stabilization (O. Cicchetti et al., 1968).

Biological Applications

- Biomimetic Synthesis of Alkaloids : Research demonstrates the use of 2-methoxybenzophenones in the biomimetic synthesis of acridone alkaloids, which are significant in medicinal chemistry. This highlights the role of 2,4-Dimethyl-2'-methoxybenzophenone derivatives in synthesizing complex biological molecules (J. H. Adams et al., 1978).

Photophysics and Photochemistry

- Hydrogen Abstraction in Excited States : A study on hydrogen abstraction by excited triplet states of benzophenones, including 2,4-Dimethyl-2'-methoxybenzophenone, reveals important information about their photobehavior. Such insights are vital for understanding the photochemical properties of these compounds (D. Jornet et al., 2011).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLRFVDAMAYAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641459 |

Source

|

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-50-2 |

Source

|

| Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.